3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
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Overview
Description
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and an oxolan (tetrahydrofuran) ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones . The reaction conditions often include the use of catalysts such as manganese dioxide for oxidation reactions . The process may also involve the use of acid chlorides for acylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-infective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Uniqueness
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and an oxolan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C10H14N2O3/c13-10(3-4-14-6-10)5-8-11-9(12-15-8)7-1-2-7/h7,13H,1-6H2 |
InChI Key |
CZMMISWCMSTTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3(CCOC3)O |
Origin of Product |
United States |
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